molecular formula C8H6BrFO3 B1380421 4-Bromo-3-fluoro-2-methoxybenzoic acid CAS No. 1781826-13-8

4-Bromo-3-fluoro-2-methoxybenzoic acid

Cat. No.: B1380421
CAS No.: 1781826-13-8
M. Wt: 249.03 g/mol
InChI Key: AFGOBLKJMZSGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and fluorine substituents can participate in further substitution reactions, such as nitration or sulfonation.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Nitration: 4-Bromo-3-fluoro-2-methoxy-5-nitrobenzoic acid.

    Sulfonation: 4-Bromo-3-fluoro-2-methoxybenzenesulfonic acid.

    Esterification: Methyl 4-bromo-3-fluoro-2-methoxybenzoate.

Scientific Research Applications

4-Bromo-3-fluoro-2-methoxybenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The methoxy group can also influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxybenzoic acid
  • 2-Fluoro-4-methoxybenzoic acid
  • 4-Bromobenzotrifluoride

Uniqueness

4-Bromo-3-fluoro-2-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution and enhanced binding affinity in biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGOBLKJMZSGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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